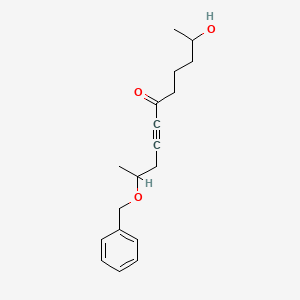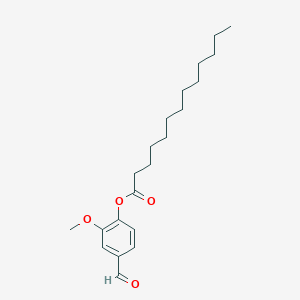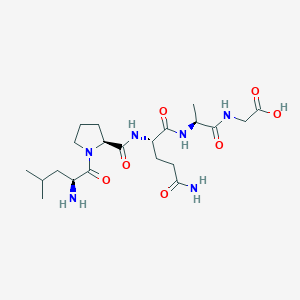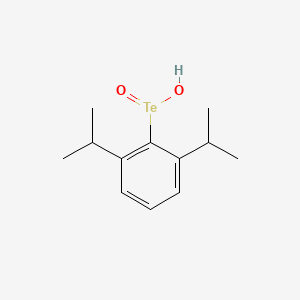![molecular formula C14H23NO2 B14211091 4-[4-(tert-Butylamino)butyl]benzene-1,2-diol CAS No. 522633-47-2](/img/structure/B14211091.png)
4-[4-(tert-Butylamino)butyl]benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(tert-Butylamino)butyl]benzene-1,2-diol is an organic compound with the molecular formula C14H23NO2 It is a derivative of benzene, featuring a tert-butylamino group and a butyl chain attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(tert-Butylamino)butyl]benzene-1,2-diol typically involves the reaction of 4-(tert-butylamino)butyl chloride with catechol (benzene-1,2-diol) under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride group is replaced by the catechol moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-[4-(tert-Butylamino)butyl]benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to corresponding hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and reduced derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
4-[4-(tert-Butylamino)butyl]benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[4-(tert-Butylamino)butyl]benzene-1,2-diol involves its interaction with specific molecular targets. The tert-butylamino group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The benzene ring provides a hydrophobic core that can interact with lipid membranes and other hydrophobic environments.
Comparison with Similar Compounds
Similar Compounds
4-(tert-Butyl)benzene-1,2-diol: Similar structure but lacks the butylamino group.
4-(4-aminobutyl)benzene-1,2-diol: Similar structure but with an amino group instead of a tert-butylamino group.
Uniqueness
4-[4-(tert-Butylamino)butyl]benzene-1,2-diol is unique due to the presence of both the tert-butylamino group and the butyl chain, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications and research studies.
Properties
CAS No. |
522633-47-2 |
|---|---|
Molecular Formula |
C14H23NO2 |
Molecular Weight |
237.34 g/mol |
IUPAC Name |
4-[4-(tert-butylamino)butyl]benzene-1,2-diol |
InChI |
InChI=1S/C14H23NO2/c1-14(2,3)15-9-5-4-6-11-7-8-12(16)13(17)10-11/h7-8,10,15-17H,4-6,9H2,1-3H3 |
InChI Key |
LCZOJELIGABBRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCCCCC1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-bromopyridin-4-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B14211008.png)

![1,1',1''-[Benzene-1,3,5-triyltri(propane-2,2-diyl)]tris{4-[(6-bromohexyl)oxy]benzene}](/img/structure/B14211013.png)

![2-[4-(4-Ethenylphenyl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14211017.png)
![3-[(1-Cyanocyclopentyl)amino]propane-1-sulfonic acid](/img/structure/B14211018.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-oxopropanamide](/img/structure/B14211023.png)
![1-Dodecanaminium, N-[(heptyloxy)methyl]-N,N-dimethyl-, chloride](/img/structure/B14211036.png)

![2,2'-[(Pyridazin-3-yl)methylene]bis(6-tert-butyl-4-methylphenol)](/img/structure/B14211054.png)



![N'-(3,3-diphenylpropyl)-N-[2-(2-fluorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14211085.png)
